![molecular formula C18H16F3N5O3 B2507299 N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396766-23-6](/img/structure/B2507299.png)
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H16F3N5O3 and its molecular weight is 407.353. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Intramolecular Oxidative N-N Bond Formation
A study by Zheng et al. (2014) presented a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, highlighting a novel strategy for constructing triazolo-pyridine skeletons through oxidative N-N bond formation, demonstrating potential applications in the synthesis of complex nitrogen-containing heterocycles (Zisheng Zheng et al., 2014).
Benzamide-Based Antiviral Compounds
Research by Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activity. This indicates the potential of benzamide derivatives in developing antiviral medications (A. Hebishy et al., 2020).
Applications in Material Science
Photosensitive Poly(benzoxazole) Precursors
A study by Ebara et al. (2003) on the synthesis of photosensitive poly(benzoxazole) based on diphenyl isophthalate and bis(o-aminophenol) precursor demonstrated applications in creating photosensitive materials with potential uses in photolithography (K. Ebara et al., 2003).
Antimicrobial and Anticancer Activities
Antimicrobial and Anticancer Agents
Research by Rahmouni et al. (2016) on the synthesis of novel pyrazolopyrimidines derivatives demonstrated both anticancer and anti-5-lipoxygenase activities, suggesting the therapeutic potential of similar triazole and pyridine derivatives in treating cancer and inflammation (A. Rahmouni et al., 2016).
Synthesis of Thienopyrimidine Derivatives
A study by Bhuiyan et al. (2006) explored the synthesis of thienopyrimidine derivatives with pronounced antimicrobial activity, indicating the potential use of similar compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006).
Mechanism of Action
Imidazole derivatives
The compound contains a 1,2,4-triazole ring, which is a type of imidazole. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Indole derivatives
Indole is a structurally similar compound to imidazole and its derivatives also possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O3/c1-25-15(14-4-2-3-9-22-14)24-26(17(25)28)11-10-23-16(27)12-5-7-13(8-6-12)29-18(19,20)21/h2-9H,10-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDNOVVCCFGPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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